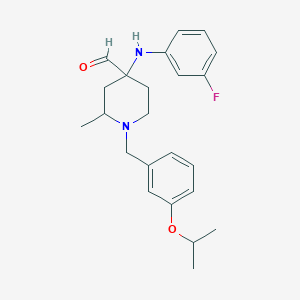
4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid is an organic compound with the molecular formula C15H11FO4 It is a derivative of phenylacetic acid, featuring a fluorine atom and a carbonyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and phenylacetic acid.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-(3-Fluoro-4-carboxyphenyl)phenylacetic acid.
Reduction: Formation of 4-(3-Fluoro-4-hydroxyphenyl)phenylacetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom and carbonyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
- 4-(3-Chloro-4-carbonylphenyl)phenylacetic acid
- 4-(3-Bromo-4-carbonylphenyl)phenylacetic acid
- 4-(3-Methyl-4-carbonylphenyl)phenylacetic acid
Comparison:
- Uniqueness: The presence of the fluorine atom in 4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid imparts unique electronic properties, influencing its reactivity and interactions with biological targets.
- Reactivity: Fluorine’s electronegativity can enhance the compound’s stability and resistance to metabolic degradation compared to its chloro, bromo, and methyl analogs.
Properties
CAS No. |
1365272-55-4 |
|---|---|
Molecular Formula |
C15H11FO3 |
Molecular Weight |
258.2444432 |
Synonyms |
4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B1143939.png)
![3-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1143942.png)


![3-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1143953.png)
